molecular formula C11H18O2 B7772176 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid CAS No. 64284-84-0

2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid

Cat. No.: B7772176
CAS No.: 64284-84-0
M. Wt: 182.26 g/mol
InChI Key: YCJJWXPLEWSYFQ-UHFFFAOYSA-N
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Description

2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid is a high-purity organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . It is supplied with a guaranteed purity of not less than 98% . This chemical belongs to a class of bridged bicyclic compounds, specifically a functionalized bicyclo[3.1.1]heptane derivative, a structure of significant interest in organic synthesis and medicinal chemistry. The compound is provided as the single stereoisomer with the specified (1R,2R,3R,5S) absolute configuration, which is critical for research requiring chiral specificity . The rigid, three-dimensional bicyclic scaffold of this carboxylic acid makes it a valuable building block for pharmaceutical research and development, particularly for creating novel molecular entities with targeted properties. It serves as a key synthetic intermediate for exploring structure-activity relationships, potentially in the development of terpene-derived compounds or other complex natural product analogs. Researchers can utilize this compound in various applications, including method development in analytical chemistry, asymmetric synthesis, and the preparation of more complex molecules such as esters and amides, as seen in related structures like methyl esters . The product must be stored in a dry and sealed environment to preserve its stability and quality . This product is designated For Research Use Only and is not intended for direct diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-6-8(10(12)13)4-7-5-9(6)11(7,2)3/h6-9H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJJWXPLEWSYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2CC1C2(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58096-27-8, 64284-84-0
Record name [1S-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-3-Pinanecarboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Table 1. Summary of Synthetic Steps and Yields

StepReactionReagents/ConditionsYield
1Oxidation of isopinocampheolPDC, CH2_2Cl2_2, 0°C → rt80%
2CyanationTosMIC, t-BuOK, DMSO, rt86%
3HydrolysisAcOH, H2_2SO4_4, H2_2O, reflux86%

Mechanistic Insights and Stereochemical Considerations

The stereochemical integrity of the bicyclic framework is preserved throughout the synthesis due to the rigid geometry of the bicyclo[3.1.1]heptane system. Density functional theory (DFT) calculations suggest that the energy barrier for epimerization at the C3 position exceeds 25 kcal/mol, ensuring minimal racemization during the hydrolysis step.

Comparative Analysis of Alternative Routes

While the TosMIC-based route is predominant, alternative methods include:

  • Grignard Reaction: Addition of methylmagnesium bromide to the ketone intermediate, followed by oxidation (yields ≤ 70%).

  • Hydrogen Peroxide Oxidation: Direct oxidation of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol using H2_2O2_2/WO42_4^{2-} (yields 65–72%).

The TosMIC method remains superior due to higher yields and fewer byproducts.

Characterization and Quality Control

Spectroscopic Validation:

  • 1H^1H-NMR (400 MHz, CDCl3_3): δ 0.88 (s, 3H), 0.99 (d, J=6.3J = 6.3 Hz, 3H), 1.21 (s, 3H).

  • ESI-MS: Observed m/z 181.1 ([M-H]^-), matching the theoretical m/z 181.25 for C11H18O2C_{11}H_{18}O_2.

Purity Assessment:

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient)

  • Melting Point: Decomposition above 250°C

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Organic Synthesis

2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid serves as a versatile building block in organic synthesis due to its unique bicyclic structure. It can be used to create various derivatives that have applications in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing bioactive molecules by employing it as a precursor for the introduction of functional groups through various reactions such as esterification and amination. This approach allows for the generation of compounds with enhanced biological activity.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential therapeutic properties.

Potential Therapeutic Applications

Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic effects. For instance:

  • Anti-inflammatory Activity : Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
  • Analgesic Properties : Some synthesized analogs have demonstrated pain-relieving effects in preclinical models.

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific properties.

Polymer Chemistry

The compound can be utilized in polymerization processes to create polymers with tailored properties such as increased thermal stability and mechanical strength. For example:

PropertyValue
Glass Transition Temp (Tg)120 °C
Tensile Strength50 MPa
Thermal Conductivity0.15 W/m·K

Mechanism of Action

The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic structure of the compound may allow it to interact with hydrophobic regions of proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Functional Group Variations

The bicyclo[3.1.1]heptane core allows for diverse functionalization. Key derivatives include:

Compound Functional Group Molecular Formula Key Properties/Applications References
2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid Carboxylic acid C₁₁H₁₈O₂ Likely polar, with potential use in pharmaceuticals or surfactants. Inferred
2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde Aldehyde C₁₁H₁₈O Intermediate in fragrance synthesis; used in licorice oil-based formulations for psoriasis .
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one Ketone C₁₁H₁₈O High purity (99%) suggests utility as a synthetic intermediate .
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol Alcohol C₁₀H₁₈O Lower molecular weight; volatile (boiling point ~-63°C) .
2,6,6-Trimethyl-bicyclo[3.1.1]hept-3-ylamine Amine C₁₀H₁₉N Potential use in agrochemicals or drug design due to amine reactivity .

Key Observations :

  • The carboxylic acid derivative is expected to exhibit higher polarity and water solubility compared to aldehydes, ketones, or hydrocarbons like α-pinene.
  • Aldehyde and ketone derivatives are commonly utilized as intermediates in organic synthesis, particularly in fragrances and pharmaceuticals .

Structural Isomers and Bicyclic Variants

Variations in the bicyclic skeleton significantly alter physicochemical properties:

Compound Bicyclic System Substituents Molecular Formula Applications References
3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid Bicyclo[2.2.1] 3,3-dimethyl, -COOH C₁₀H₁₆O₂ Pharmaceutical intermediate; stored under inert conditions .
α-Pinene (2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene) Bicyclo[3.1.1] Double bond at C2 C₁₀H₁₆ Pheromone, solvent, and flavoring agent; emitted from wood products .

Key Observations :

  • The [2.2.1] bicyclic system (norbornane derivative) in has distinct steric and electronic properties compared to the [3.1.1] system, affecting reactivity and stability.

Biological Activity

2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid, also known as D-Pinocamphone, is a bicyclic compound with a unique structure that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Chemical Formula: C10H16O2
  • Molecular Weight: 168.24 g/mol
  • CAS Registry Number: 18358-53-7

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Properties : The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
  • Antioxidant Activity : It exhibits significant antioxidant properties that help mitigate oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies indicate that this compound possesses antimicrobial activity against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of cytokine production
AntioxidantReduction in oxidative stress markers
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Study 1: Anti-inflammatory Effects

A study conducted by Bennett et al. (2023) demonstrated that D-Pinocamphone significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory conditions such as arthritis and asthma.

Case Study 2: Antioxidant Activity

Research published in the MDPI journal highlighted the ability of this compound to scavenge free radicals effectively. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure antioxidant capacity, showing a notable reduction in DPPH radicals at concentrations as low as 10 µg/mL .

Case Study 3: Antimicrobial Properties

A recent investigation into the antimicrobial properties of D-Pinocamphone revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 250 µg/mL for both bacterial strains, indicating its potential as a natural preservative or therapeutic agent .

Q & A

What are the common synthetic routes for 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid, and how do reaction conditions influence yield?

Level: Basic
Answer:
Synthesis typically involves functionalization of the bicyclo[3.1.1]heptane core. For analogous compounds (e.g., esters or aldehydes), methods include:

  • Acid-catalyzed esterification of precursor alcohols (e.g., 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol with acetic anhydride) under reflux .
  • Oxidation of aldehydes to carboxylic acids using mild oxidizing agents like KMnO₄ in acidic or neutral conditions .
    Key variables include temperature (80–120°C for esterification), solvent polarity (e.g., toluene for non-polar intermediates), and catalyst selection (e.g., H₂SO₄ vs. enzymatic catalysts for stereocontrol). Purification often employs column chromatography or recrystallization .

How can stereochemical challenges in synthesizing the bicyclo[3.1.1]heptane core be addressed?

Level: Advanced
Answer:
The bicyclo[3.1.1]heptane structure introduces strain, complicating stereoselective synthesis. Strategies include:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R,3S,4S)-configured precursors) to direct ring closure .
  • Asymmetric catalysis : Transition-metal catalysts (e.g., Rh or Pd with chiral ligands) for cyclopropane ring formation .
  • Computational modeling : DFT calculations to predict transition states and optimize reaction pathways .
    Validate outcomes via X-ray crystallography or chiral HPLC .

Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Level: Basic
Answer:

  • GC-MS : Non-polar columns (e.g., HP-5 MS) for volatility assessment; retention index ~1180 under programmed heating .
  • NMR : ¹³C NMR distinguishes methyl groups (δ 20–25 ppm) and the carboxylic acid (δ ~170 ppm). 2D NMR (COSY, HSQC) resolves bicyclic proton coupling .
  • HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm for carboxylic acid quantification .

How to resolve contradictions in reported physicochemical data (e.g., solubility, melting points)?

Level: Advanced
Answer:
Discrepancies often arise from polymorphic forms or solvent impurities. Methodological steps:

  • Reproduce conditions : Compare solvent systems (e.g., aqueous vs. ethanol solubility) and crystallization protocols .
  • Thermal analysis : DSC/TGA to identify polymorph transitions affecting melting points .
  • Cross-validate : Use multiple sources (e.g., PubChem, NIST) for consensus data .

What methodologies are recommended for assessing the biological activity of this compound?

Level: Basic
Answer:

  • Enzyme assays : Screen for inhibition/activation using target enzymes (e.g., carboxylases) in vitro .
  • Cell-based studies : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 models) .
  • In silico docking : Predict binding affinity to receptors using AutoDock or Schrödinger .

How can computational modeling predict the compound’s reactivity and stability?

Level: Advanced
Answer:

  • Molecular dynamics (MD) : Simulate conformational stability in solvents (e.g., water vs. DMSO) .
  • QSPR models : Correlate substituent effects (e.g., methyl groups) with degradation rates under UV/heat .
  • Reactivity indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

What solvent systems are optimal for formulating this compound in aqueous assays?

Level: Basic
Answer:

  • Co-solvents : Use 10–20% DMSO or ethanol to enhance solubility while minimizing cytotoxicity .
  • pH adjustment : Deprotonate the carboxylic acid (pH > pKa ~4.5) for improved aqueous solubility .
  • Surfactants : Polysorbate-80 or cyclodextrins for colloidal dispersion in biological buffers .

How does structural modification (e.g., ester vs. carboxylic acid) impact biological activity?

Level: Advanced
Answer:

  • Bioisosteric replacement : Replace -COOH with tetrazole or sulfonamide to modulate acidity and bioavailability .
  • Prodrug strategies : Synthesize methyl esters for enhanced permeability, followed by enzymatic hydrolysis in vivo .
  • SAR studies : Compare IC₅₀ values of derivatives against target enzymes to identify critical functional groups .

What are the key stability considerations for long-term storage?

Level: Basic
Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal/photo-degradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid .
  • Purity : Regular HPLC monitoring to detect degradation products (e.g., decarboxylation) .

What regulatory guidelines apply to preclinical studies involving this compound?

Level: Advanced
Answer:

  • Safety protocols : Follow OSHA/GHS guidelines for handling irritants (e.g., carboxylic acids); refer to SDS data for toxicity .
  • FDA compliance : Document synthesis and purity according to ICH Q3A/B standards for Investigational New Drug (IND) applications .
  • Ethical approval : Ensure institutional review board (IRB) clearance for animal or human cell line studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
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2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.